REACTION_SMILES
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[BH4-:27].[CH2:20]([B:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:1][C:2]1([CH3:19])[O:3][C:4](=[O:18])[CH:5]([CH2:7][C:8]([CH2:9][C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[O:6]1.[ClH:29].[Na+:28]>>[CH3:1][C:2]1([CH3:19])[O:3][C:4](=[O:18])[CH:5]([CH2:7][CH:8]([CH2:9][C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[OH:17])[O:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCB(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CC(=O)CC1OC(C)(C)OC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)CC(O)CC1OC(C)(C)OC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |